1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
This compound is a hybrid heterocyclic molecule featuring a pyrazine core, a 1,2,4-oxadiazole ring, a piperidine moiety, and a thiophene substituent. The structural complexity arises from the integration of multiple pharmacophoric groups, which are often associated with diverse biological activities, including antiproliferative, antimicrobial, and kinase inhibitory effects . The synthesis of such compounds typically involves multi-step reactions, such as cyclization of thiosemicarbazones (as seen in oxadiazole formation) or nucleophilic substitution reactions to append piperidine and thiophene groups .
Properties
IUPAC Name |
1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-17(10-14-4-2-8-26-14)23-7-1-3-13(12-23)9-16-21-18(22-25-16)15-11-19-5-6-20-15/h2,4-6,8,11,13H,1,3,7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQRCFVQTGBVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This ring is often formed by the cyclization of acylhydrazides with nitriles in the presence of dehydrating agents like phosphorus oxychloride.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperidine.
Formation of the Thiophene Ring: The thiophene ring is typically synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources.
Final Coupling: The final step involves coupling the synthesized intermediates through carbon-carbon bond-forming reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically used.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Hydrazides from the oxadiazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole and Piperidine Moieties
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () share the piperidine-ethanone backbone but replace the oxadiazole-pyrazine unit with a tetrazole ring. These derivatives exhibit moderate antiproliferative activity against cancer cell lines (e.g., IC₅₀ values in the 10–50 μM range) but demonstrate higher lipophilicity due to the tetrazole group, which may limit bioavailability compared to the oxadiazole-containing target compound .
Oxadiazole-Thiophene Hybrids
The thiophene-ethanone moiety in the target compound is structurally analogous to 3-(thiophen-2-ylthio)propanoic acid derivatives ().
Pyrazine-Oxadiazole Derivatives
The pyrazine-oxadiazole core is critical for kinase inhibition, as seen in 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (). Replacing pyridine with pyrazine in the target compound introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions with enzymatic active sites, thereby increasing potency .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Critical Analysis and Limitations
and highlight the importance of substituent positioning on piperidine and heterocyclic rings for optimizing activity . Contradictions arise in solubility profiles: tetrazole-based compounds () may exhibit higher logP values than the target molecule, suggesting divergent ADMET properties. Further empirical validation is required to confirm computational predictions of enhanced kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
